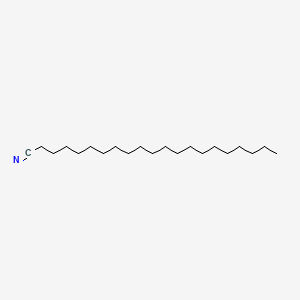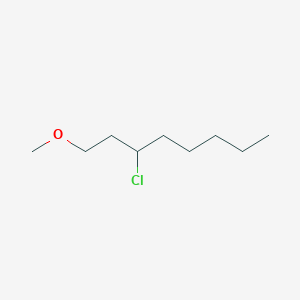![molecular formula C9H17NO4 B14461147 Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
Ethyl 2-[(ethoxycarbonyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(ethoxycarbonyl)amino]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(ethoxycarbonyl)amino]butanoate can be synthesized through the esterification of 2-aminobutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or bases. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C9H17NO4/c1-4-7(8(11)13-5-2)10-9(12)14-6-3/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
AEBYNAPXSPVPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)



